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molecular formula C8H7N3O B037902 1H-Benzo[d]imidazole-6-carboxamide CAS No. 116568-17-3

1H-Benzo[d]imidazole-6-carboxamide

Cat. No. B037902
M. Wt: 161.16 g/mol
InChI Key: FNLQDVXHDNFXIY-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

Under ice-cooling, to DMF (30 ml) was slowly added dropwise POCl3 (6.68 g, 4.06 ml), followed by reaction at room temperature for 2 hours, and then a solution of 1H-benzimidazole-6-carboxamide (2.38 g) in DMF (47.6 ml) was added thereto, followed by stirring at room temperature for 2 hours. To the solution was added a 1M aqueous NaOH solution (pH 6 to 7), followed by stirring at room temperature for 0.5 hour. The solution was extracted with EtOAc, and the organic layer was combined, washed with saturated brine, dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated. The residue was purified by silica gel chromatography, and powdered/washed with IPE to obtain 1H-benzimidazole-6-carbonitrile (0.58 g) as a pale red crystal.
Name
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
47.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[NH:6]1[C:10]2[CH:11]=[C:12]([C:15]([NH2:17])=O)[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1.[OH-].[Na+]>CN(C=O)C>[NH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:17])[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.06 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
N1C=NC2=C1C=C(C=C2)C(=O)N
Name
Quantity
47.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
powdered/washed with IPE

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=NC2=C1C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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